molecular formula C20H13N3O4 B251308 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B251308
M. Wt: 359.3 g/mol
InChI Key: CQJIMUJKDOBHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, as it is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme.

Mechanism of Action

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons. It has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which makes it a useful tool for investigating the role of this enzyme in various cellular processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further research is needed to fully elucidate its effects on various signaling pathways.

Future Directions

There are several future directions for the study of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another area of research is the study of its effects on cancer cell growth and its potential use in cancer treatment. Additionally, further research is needed to fully elucidate its mechanism of action and its effects on various signaling pathways. Finally, the development of more potent and selective inhibitors of the glycogen synthase kinase-3 beta enzyme is an area of active research.

Synthesis Methods

The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-(2-bromoacetyl)phenyl-1,3-benzodioxole, which is then reacted with 2-aminooxazole to form the desired compound. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth.

properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-19(13-5-8-15-17(10-13)26-11-25-15)22-14-6-3-12(4-7-14)20-23-18-16(27-20)2-1-9-21-18/h1-10H,11H2,(H,22,24)

InChI Key

CQJIMUJKDOBHJO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5

Origin of Product

United States

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